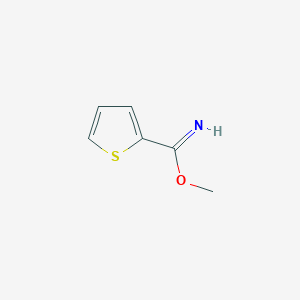

Methyl 2-thiophenecarboximidate

Description

Methyl 2-thiophenecarboximidate is a sulfur-containing heterocyclic compound characterized by a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted with a carboximidate group (–NH–OCH₃) at the 2-position. This structure distinguishes it from conventional methyl esters (which feature a –COOCH₃ group) and imbues it with unique electronic and reactivity profiles.

The carboximidate functional group renders this compound valuable in organic synthesis, particularly as an intermediate in nucleoside chemistry or as a protecting group. Its thiophene moiety may also confer utility in materials science due to sulfur’s electron-rich nature, which enhances conductivity in polymers .

Properties

Molecular Formula |

C6H7NOS |

|---|---|

Molecular Weight |

141.19 g/mol |

IUPAC Name |

methyl thiophene-2-carboximidate |

InChI |

InChI=1S/C6H7NOS/c1-8-6(7)5-3-2-4-9-5/h2-4,7H,1H3 |

InChI Key |

XNOKHLOMKSJULZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=CC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Reactivity

- Methyl 2-Thiophenecarboximidate vs. Methyl Salicylate :

Methyl salicylate (an aromatic ester with a –COOCH₃ group) is widely used in pharmaceuticals and fragrances. In contrast, the imidate group (–NH–OCH₃) in this compound is less prone to hydrolysis under acidic conditions but more reactive toward nucleophiles, making it suitable for forming amidines or heterocycles . - Methyl Esters of Diterpenoid Acids: Compounds like sandaracopimaric acid methyl ester (a diterpene derivative) and Z-communic acid methyl ester exhibit higher molecular weights (>300 g/mol) and lower volatility compared to this compound (estimated MW ~157 g/mol). Their applications in resin chemistry and bioactivity differ significantly from the synthetic utility of thiophene-based imidates .

Physical and Chemical Properties

Table 1 compares key properties of this compound with analogous compounds:

*Estimated based on structural analogs.

- Volatility : this compound likely exhibits lower volatility than diterpene esters (e.g., sandaracopimaric acid methyl ester) but higher than methyl salicylate due to its smaller molecular size .

- Solubility : The sulfur atom in the thiophene ring may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to purely hydrocarbon-based esters .

Research Findings and Gaps

- Reactivity Studies : While methyl esters like dehydroabietic acid methyl ester have been studied for their stability in resins, the imidate group’s reactivity in this compound warrants further investigation, particularly in catalysis or polymer chemistry .

- Environmental Impact : Unlike volatile organic compounds (VOCs) such as methyl salicylate, this compound’s atmospheric persistence remains uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.